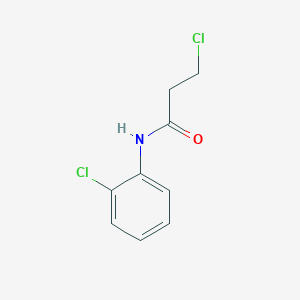

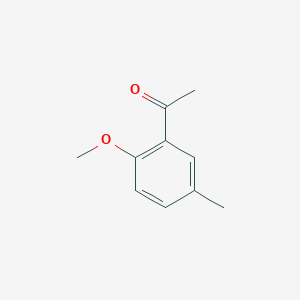

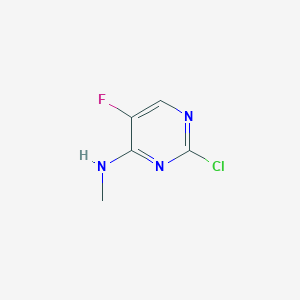

![molecular formula C11H13N3 B1352228 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine CAS No. 883291-45-0](/img/structure/B1352228.png)

1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[4-(2-Methyl-1H-imidazol-1-yl)phenyl]methanamine” is a compound with the empirical formula C11H15N3O and a molecular weight of 205.26 . It is a solid in form . The compound is part of a class of molecules known as imidazoles, which are five-membered heterocyclic moieties that possess three carbon, two nitrogen, and four hydrogen atoms .

Synthesis Analysis

The synthesis of imidazole-containing compounds, such as “1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine”, often involves the use of glyoxal and ammonia . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis

The compound is a solid in form . It has an empirical formula of C11H15N3O and a molecular weight of 205.26 .Scientific Research Applications

Pharmacological Research Antioxidant Potential

Imidazole derivatives have been synthesized and evaluated for their antioxidant potential, as seen in studies where compounds with similar structures were compared to ascorbic acid in DPPH assays .

Antibacterial Activity

Compounds with imidazole rings have shown significant activity against bacteria such as E. coli, S. aureus, and B. subtilis, indicating potential applications in developing new antibacterial agents .

Anti-HIV Research

Indole derivatives, which share structural similarities with imidazole compounds, have been studied for their potential as anti-HIV agents through molecular docking studies .

Organic Synthesis Intermediates

Imidazole-containing compounds are valuable intermediates in organic synthesis, useful for further chemical modifications and derivatizations .

Pharmaceutical Intermediates

The compound is available for purchase as a pharmaceutical intermediate, suggesting its use in the synthesis of more complex pharmaceutical agents .

Chemical Research Reactivity Studies

The reactivity of imidazole derivatives can be studied to understand their behavior under different chemical conditions, which is crucial for their application in synthesis .

Computational Chemistry Molecular Modeling

The structural features of imidazole compounds make them interesting subjects for computational studies to predict their behavior and interactions at the molecular level.

BMC Chemistry Springer Link Springer Open MDPI Sigma-Aldrich

properties

IUPAC Name |

[4-(2-methylimidazol-1-yl)phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-9-13-6-7-14(9)11-4-2-10(8-12)3-5-11/h2-7H,8,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOMOQABDRBJMDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=CC=C(C=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406750 |

Source

|

| Record name | 1-[4-(2-Methyl-1H-imidazol-1-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine | |

CAS RN |

883291-45-0 |

Source

|

| Record name | 1-[4-(2-Methyl-1H-imidazol-1-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

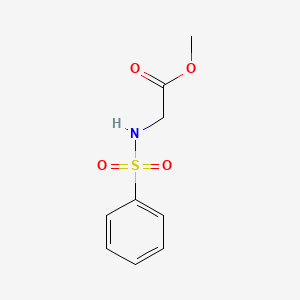

![1-[4-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride](/img/structure/B1352146.png)

![N-(6-methyl-2,3-dihydro-4H-thiochromen-4-yliden)-N-[(methylsulfonyl)oxy]amine](/img/structure/B1352187.png)